![molecular formula C17H17F3N2S B1245544 N-methyl-3-[2-(trifluoromethyl)-10-phenothiazinyl]-1-propanamine](/img/structure/B1245544.png)
N-methyl-3-[2-(trifluoromethyl)-10-phenothiazinyl]-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-3-[2-(trifluoromethyl)-10-phenothiazinyl]-1-propanamine is a member of phenothiazines.
Applications De Recherche Scientifique
Molecular Imprinted Polymer-Based Sorbents
Research by Bykov et al. (2017) explored the determination of N-methyl-1-phenyl-2-propanamine in urine using molecular imprinted polymer (MIP) based sorbents. This study is significant for forensic and clinical toxicology, showcasing the use of MIP-based cartridges for selective extraction of analytes, leading to improved sensitivity in analyses (Bykov et al., 2017).
Conformational and Molecular Docking Study
K. S. Resmi and colleagues (2016) conducted a comprehensive study on N,N-Dimethyl-3-(10H-phenothiazin-10-yl)-1-propanamine. Their work involved conformational analysis, NBO, NLO, HOMO-LUMO, NMR, electronic spectral study, and molecular docking. This research provides insight into the molecule's potential inhibitory activity against Plasmodium falciparum (Resmi et al., 2016).
Pharmacokinetics and Metabolism in Rats
Wu et al. (2006) investigated the pharmacokinetics and metabolism of a compound (S-1) closely related to N-methyl-3-[2-(trifluoromethyl)-10-phenothiazinyl]-1-propanamine in rats. This study is crucial for understanding the pharmacokinetic characteristics and metabolic pathways in preclinical studies (Wu et al., 2006).
Neurokinin-1 Receptor Antagonist
Research by Harrison et al. (2001) focused on an orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral administration. This study contributes to the understanding of the drug's effectiveness in clinical scenarios related to emesis and depression (Harrison et al., 2001).
New N-Oxidized Metabolite of Flutamide
Goda et al. (2006) detected a new metabolite of Flutamide, a compound related to N-methyl-3-[2-(trifluoromethyl)-10-phenothiazinyl]-1-propanamine, in human liver microsomes and urine of prostate cancer patients. This discovery is significant for understanding the drug's metabolic pathways and potential implications in hepatotoxicity (Goda et al., 2006).
Cyclocondensation and Cycloaddition Reactions
Sokolov and Aksinenko (2019) studied the transformations of methyl trifluoropyruvate pyrazin-2-ylimine in cyclocondensation reactions. This research contributes to the understanding of the chemical synthesis and modification of compounds related to phenothiazine (Sokolov & Aksinenko, 2019).
Design and Synthesis of Derivatives
Jing (2010) focused on the design and synthesis of novel N-substituted-acyl-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl) propanamine derivatives. This study is relevant for the development of new compounds with potential therapeutic applications (Jing, 2010).
Chromatographic Behavior
Bobrov et al. (2000) studied the chromatographic behavior of aminostigmine and fluoracizine, compounds related to N-methyl-3-[2-(trifluoromethyl)-10-phenothiazinyl]-1-propanamine. This research is vital for the development of quantitative drug analysis methods (Bobrov et al., 2000).
Azetidinium Ion Approach
O’Brien et al. (2002) explored the use of an azetidinium ion approach to synthesize 3-aryloxy-3-aryl-1-propanamines. This methodological study aids in understanding the synthesis pathways for related compounds (O’Brien et al., 2002).
Color Lightness in Fluorinated Polyamides
Liaw et al. (2006) researched the color lightness and solubility of fluorinated polyamides, polyimides, and poly(amide-imide)s based on 2,2'-dimethyl-4,4'-biphenylene units. This study contributes to materials science, particularly in the context of N-methyl-3-[2-(trifluoromethyl)-10-phenothiazinyl]-1-propanamine-related compounds (Liaw et al., 2006).
[18F]Fluoroamines Synthesis
Vasdev et al. (2009) developed a method for the synthesis of [18F]fluoroamines, essential in the creation of radiopharmaceuticals. This research provides insights into new methodologies for synthesizing fluorinated compounds (Vasdev et al., 2009).
Propriétés
Nom du produit |
N-methyl-3-[2-(trifluoromethyl)-10-phenothiazinyl]-1-propanamine |
|---|---|
Formule moléculaire |
C17H17F3N2S |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine |
InChI |
InChI=1S/C17H17F3N2S/c1-21-9-4-10-22-13-5-2-3-6-15(13)23-16-8-7-12(11-14(16)22)17(18,19)20/h2-3,5-8,11,21H,4,9-10H2,1H3 |
Clé InChI |
OJLFFESELHQPKS-UHFFFAOYSA-N |
SMILES canonique |
CNCCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



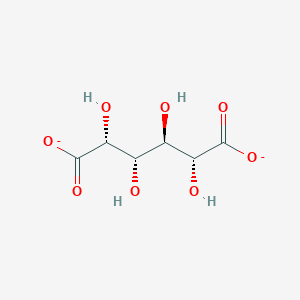
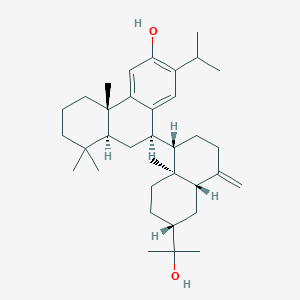
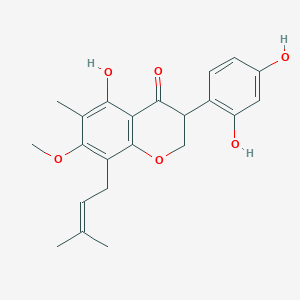
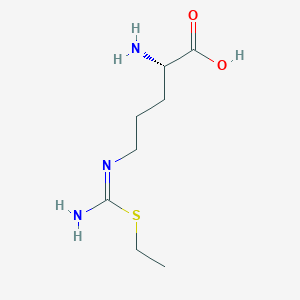
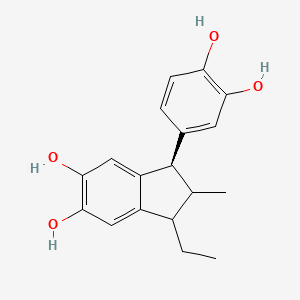
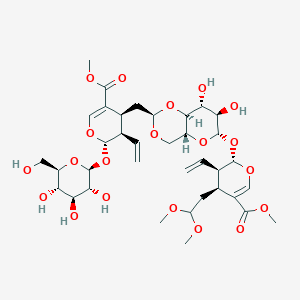
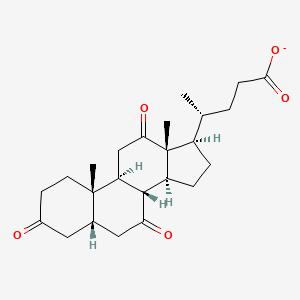
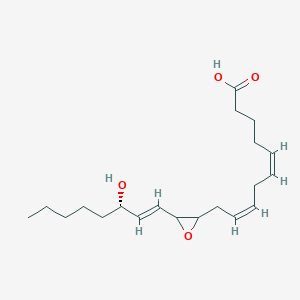
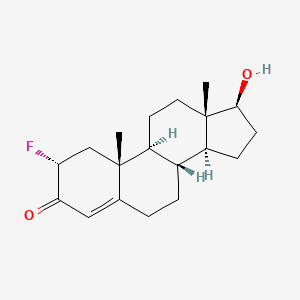
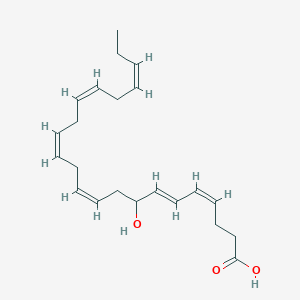
![Tetrapyrido[3,2-a:2',3'-c:3'',2''-h:2''',3'''-j]phenazine](/img/structure/B1245478.png)
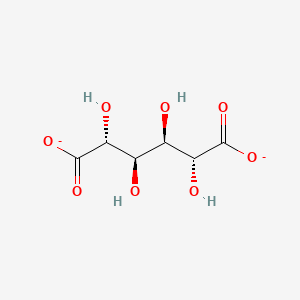
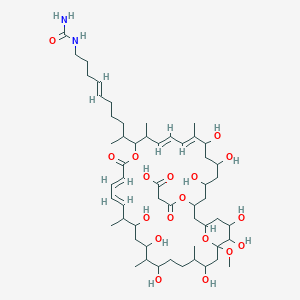
![N-(2,6-dichlorobenzoyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alanine](/img/structure/B1245485.png)